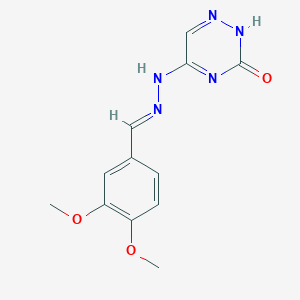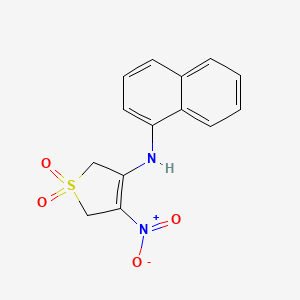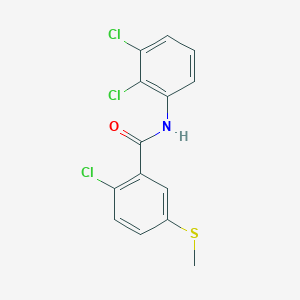![molecular formula C16H14N2O4S B5711782 methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)
methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Quinazolinone derivatives are typically synthesized through multi-step processes involving key reactions such as cyclization, acylation, and condensation. For instance, one study details the synthesis of related quinazolinone compounds via the condensation of 8-hydroxyquinoline with methyl chloroacetate, followed by reactions with hydrazine hydrate and phenyl iso/thioisocyanates, leading to various substituted derivatives (Saeed et al., 2014). Another example involves the synthesis of methyl α-[(4-oxoquinazolin-2-yl)thio]acetate from anthranilic acid, showcasing the steps of esterification, chloroacetylation, thiocyanation, and cyclization to achieve the target precursor for further derivative synthesis (Al-alaaf & Al-iraqi, 2021).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often elucidated using techniques like X-ray diffraction. Such studies reveal the planarity of the quinazoline moiety and its spatial relationship with substituents, which can significantly influence the compound's reactivity and interactions. For example, the crystal structure analysis of a related methyl quinazolinyl thiopropionate compound shows specific intermolecular interactions and dihedral angles between moieties that could impact its chemical behavior (Rajnikant et al., 2001).
Chemical Reactions and Properties
Quinazolinone derivatives participate in a variety of chemical reactions, including electrophilic substitution, cyclization, and nucleophilic addition, depending on the functional groups present. The reactivity can be influenced by the nature of the substituents, as seen in studies where different electrophiles react with quinazolinone thioamides to produce S-substituted or N-acyl derivatives, demonstrating a range of possible modifications and the versatility of these compounds (Fathalla et al., 2000).
Zukünftige Richtungen
The future directions for the study of this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its chemical reactivity, elucidation of its mechanism of action, and evaluation of its potential applications in various fields such as pharmaceuticals and materials science .
Eigenschaften
IUPAC Name |
methyl 2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-21-14(19)10-23-16-17-13-7-3-2-6-12(13)15(20)18(16)9-11-5-4-8-22-11/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMGJNRJYXSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711707.png)

![4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5711735.png)
![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5711749.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)

